molecular formula C15H24O2 B1244260 Gibberodione

Gibberodione

Cat. No. B1244260
M. Wt: 236.35 g/mol
InChI Key: PDXOECHKUSAMHE-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberodione is a natural product found in Sinularia gibberosa with data available.

Scientific Research Applications

Gibberodione in Marine Organisms

Gibberodione is identified as a compound isolated from marine organisms, specifically a Formosan soft coral Sinularia gibberosa. This oxygenated sesquiterpenoid, along with other compounds like peroxygibberol and sinugibberodiol, has been studied for its structure and potential biological activities. Notably, some related metabolites exhibit moderate cytotoxicity toward human liver carcinoma cell lines, indicating potential applications in cancer research or treatment (Ahmed et al., 2005).

Gibberodione in Plant Growth and Development

While not directly related to gibberodione, research on gibberellins, a class of growth hormones in plants, provides context for the types of biological processes that gibberodione may influence. Gibberellins are known for their role in controlling a range of growth and developmental processes in plants, from seed germination to stem elongation and flower development. These hormones function by promoting the degradation of DELLA proteins, which are growth-repressing factors. The study of the gibberellin receptor GID1 and its interaction with DELLA proteins provides insights into the molecular mechanisms of plant growth regulation, which could be relevant for understanding the action of gibberodione if it interacts with similar pathways (Murase et al., 2008).

Gibberodione in Genetic and Hormonal Networks

Gibberellins, and potentially gibberodione by extension, may also play a role in the robustness of biological systems, such as genetic and hormonal networks. The study of boundary conditions, like hormone flows (e.g., gibberellins), on neural and genetic networks provides insights into the environmental robustness of these systems. This research can reveal how external regulatory elements, possibly including gibberodione, influence the dynamics of regulation networks, which is crucial for understanding the development of biological systems like plants (Demongeot et al., 2010).

properties

Product Name

Gibberodione

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(6S,7S)-6-methyl-7-(3-oxobutyl)-3-propan-2-ylcyclohept-2-en-1-one

InChI

InChI=1S/C15H24O2/c1-10(2)13-7-5-11(3)14(15(17)9-13)8-6-12(4)16/h9-11,14H,5-8H2,1-4H3/t11-,14-/m0/s1

InChI Key

PDXOECHKUSAMHE-FZMZJTMJSA-N

Isomeric SMILES

C[C@H]1CCC(=CC(=O)[C@H]1CCC(=O)C)C(C)C

Canonical SMILES

CC1CCC(=CC(=O)C1CCC(=O)C)C(C)C

synonyms

gibberodione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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